

Tnik-IN-9: A Technical Guide to a Novel TNIK Inhibitor

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Compound of Interest

Compound Name: Tnik-IN-9

Cat. No.: B12365057

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **Tnik-IN-9**, a potent and selective inhibitor of TRAF2 and NCK-interacting kinase (TNIK). **Tnik-IN-9**, also identified as Compound 54, has demonstrated significant anti-inflammatory and hepatoprotective effects, positioning it as a promising therapeutic candidate for conditions such as sepsis.^[1] This guide will detail the compound's structure, mechanism of action, biological activity, and the experimental protocols used in its evaluation.

Core Structure and Properties

Tnik-IN-9 is a novel synthetic compound designed for high-affinity binding to the ATP-binding site of TNIK. Its chemical structure is presented below.

(Image of **Tnik-IN-9** chemical structure would be inserted here if available in the source material)

Quantitative Biological Data

The biological activity of **Tnik-IN-9** has been characterized through a series of in vitro and in vivo assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of **Tnik-IN-9**^[1]

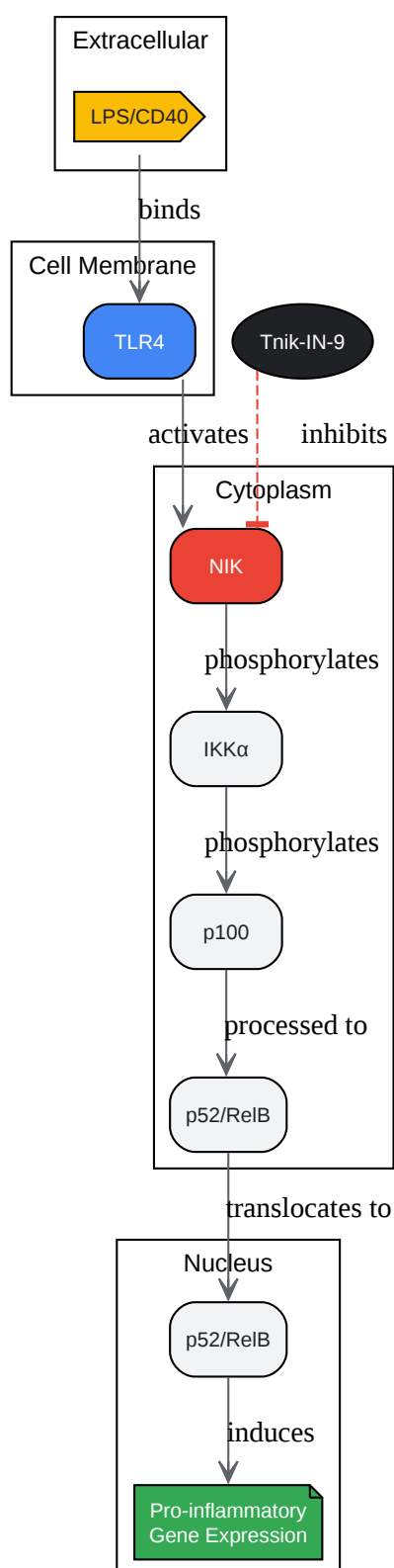
Target	IC50 (nM)
TNIK	1.27

Table 2: In Vivo Efficacy of **Tnik-IN-9** in a Lipopolysaccharide (LPS)-Induced Sepsis Mouse Model^[1]

Parameter	Treatment Group (Tnik-IN-9, 10 mg/kg, i.p.)	Control Group (Vehicle)
TNF- α secretion	Inhibited	-
IL-1 β secretion	Inhibited	-
CXCL-12 secretion	Inhibited	-
IL-6 secretion	Inhibited	-
IFN- γ secretion	Inhibited	-
AST levels	Decreased	-
ALT levels	Decreased	-
AKP levels	Decreased	-
p52 protein levels	Decreased	-
p100 protein levels	Increased	-

Mechanism of Action and Signaling Pathway

Tnik-IN-9 exerts its therapeutic effects by selectively inhibiting the kinase activity of TNIK. TNIK is a key regulator in the non-canonical NF- κ B signaling pathway.^[1] By inhibiting TNIK, **Tnik-IN-9** prevents the processing of p100 to p52, a critical step in the activation of this pathway. This disruption leads to a downstream reduction in the production of pro-inflammatory cytokines and chemokines.^[1]



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Caption: Tnik-IN-9 inhibits the non-canonical NF-κB pathway.

Experimental Protocols

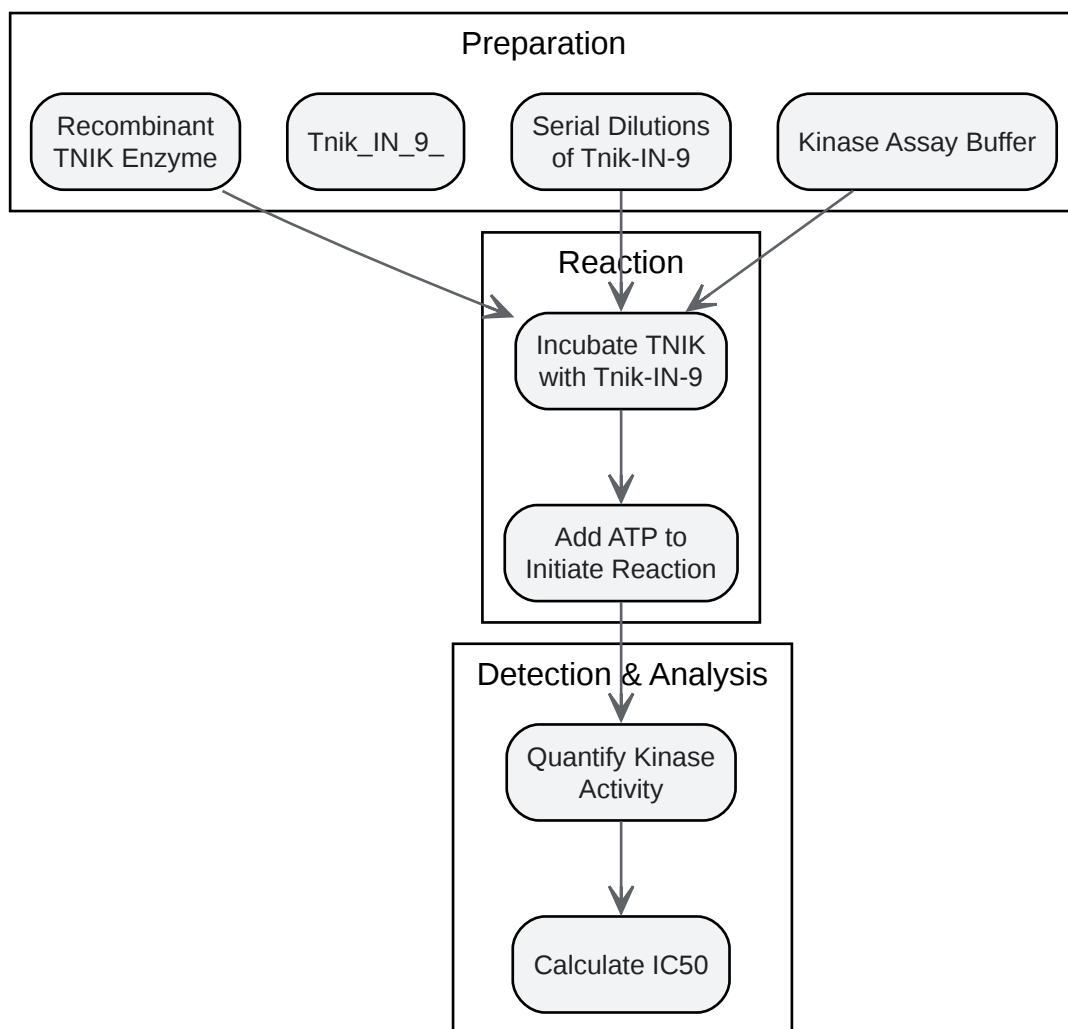
Detailed methodologies for the key experiments cited in the evaluation of **Tnik-IN-9** are provided below.

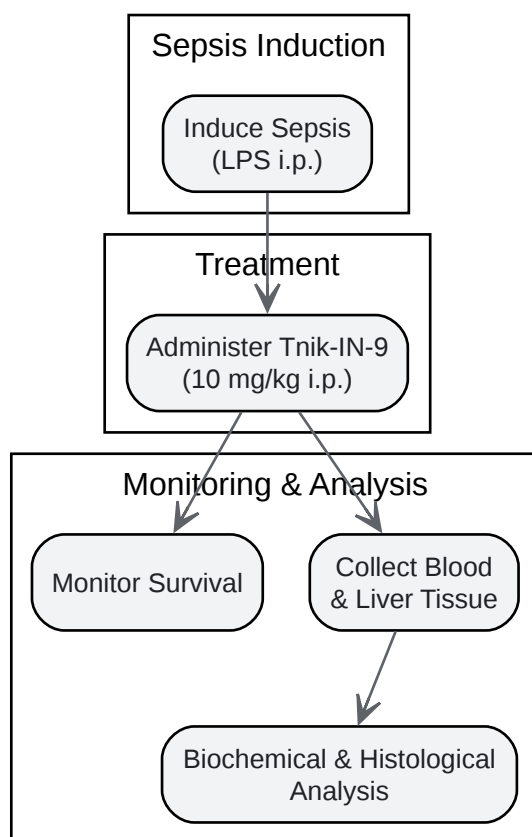
Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of **Tnik-IN-9** against TNIK.

Method:

- Recombinant human TNIK enzyme is incubated with varying concentrations of **Tnik-IN-9** in a kinase assay buffer.
- The reaction is initiated by the addition of ATP.
- The kinase activity is measured by quantifying the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.





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References

- 1. medchemexpress.com [medchemexpress.com]
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